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Introduction
Cyclododecanone (CDON) is a key industrial chemical intermediate, primarily utilized in the

production of Laurolactam, the monomer for Nylon-12, and 1,12-dodecanedioic acid, a

precursor for the engineering plastic Nylon-6,12. Its large ring structure also makes it a

valuable precursor in the synthesis of fragrances, such as muscone, and other specialty

chemicals. The industrial production of cyclododecanone is dominated by processes that

begin with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT), from

which several synthesis routes diverge.[1][2][3] This technical guide provides an in-depth

overview of the principal industrial synthesis routes for cyclododecanone, detailing the

methodologies, reaction conditions, and performance metrics of each.

Core Synthesis Routes from Cyclododecatriene
(CDT)
The industrial synthesis of cyclododecanone from cyclododecatriene can be broadly

categorized into three main strategies:

The Classical Route: Full hydrogenation of CDT to cyclododecane, followed by oxidation and

dehydrogenation.
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The Cyclododecene Route: Partial hydrogenation of CDT to cyclododecene, which is then

converted to cyclododecanone.

The "Eco-Friendly" Three-Step Route: A sequential epoxidation, hydrogenation, and

oxidation of CDT.

Below is a comparative overview of these pathways, followed by detailed descriptions and

experimental protocols.
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Caption: Overview of the main industrial synthesis pathways for Cyclododecanone starting

from Butadiene.

The Classical Industrial Route
This traditional and widely practiced method involves a three-step process starting from the full

hydrogenation of cyclododecatriene.

Signaling Pathway for the Classical Route

Cyclododecatriene H2 / Ni Catalyst Cyclododecane Air / Boric Acid Cyclododecanol &
Cyclododecanone Copper Catalyst

Cyclododecanol
(recycled)

Cyclododecanone
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Caption: Step-wise conversion in the classical synthesis of Cyclododecanone.

Step 1: Hydrogenation of Cyclododecatriene to
Cyclododecane
The process begins with the complete hydrogenation of 1,5,9-cyclododecatriene to

cyclododecane. This is typically carried out using a nickel-based catalyst under hydrogen

pressure.

Step 2: Oxidation of Cyclododecane (Boric Acid
Process)
The subsequent liquid-phase air oxidation of cyclododecane yields a mixture of cyclododecanol

and cyclododecanone.[3] A key feature of the industrial process is the use of boric acid.[4][5]

The boric acid reacts with the initially formed cyclododecanol to form boric acid esters. These

esters are more resistant to further oxidation than the alcohol itself, thus improving the

selectivity towards the desired products and limiting the formation of by-products like

dicarboxylic acids.[5] However, this process requires low conversion rates (typically not
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exceeding 30%) to maintain high selectivity.[3][5] The main products are cyclododecanol and

cyclododecanone in a ratio of approximately 10:1.[3]

Step 3: Dehydrogenation of Cyclododecanol
The mixture from the oxidation step is hydrolyzed to release the cyclododecanol from its boric

ester. After separation from the unreacted cyclododecane and boric acid (which are recycled),

the mixture of cyclododecanol and cyclododecanone is subjected to a dehydrogenation step.

This is typically carried out in the gas phase over a copper-based catalyst, such as copper

chromite, at elevated temperatures to convert the remaining cyclododecanol to

cyclododecanone.[6][7]

Parameter Hydrogenation
Oxidation (Boric

Acid)
Dehydrogenation

Catalyst Nickel-based
Boric Acid (2.0-6.5

wt%)

Copper-based (e.g.,

Copper Chromite)

Temperature - 155-170 °C[4] 250-350 °C

Pressure High Pressure Atmospheric[4] Atmospheric

Reactants CDT, H₂
Cyclododecane, Air

(7-21 mol% O₂)[4]
Cyclododecanol

Conversion >99% 5-25%[4] -

Selectivity >99%
>90% (to Alcohol +

Ketone)[4]
High

Product Ratio -
Cyclododecanol:Cyclo

dodecanone ≈ 10:1[3]
-

Experimental Protocol: Oxidation of Cyclododecane with Boric Acid[4]

A stirred batch reactor is charged with cyclododecane and 2.0-6.5 wt% of boric acid.

The mixture is heated to 155-170 °C.
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Air (containing 7-21 mol% oxygen) is supplied at a rate of approximately 2.1 ft³/g-mol of

cyclododecane per hour.

The reaction is continued until a cyclododecane conversion of 5-25% is achieved.

The reaction mixture is then cooled, and the boric acid esters are hydrolyzed with water.

The organic phase, containing unreacted cyclododecane, cyclododecanol, and

cyclododecanone, is separated from the aqueous boric acid solution.

The unreacted cyclododecane and boric acid are recovered and recycled.

The Cyclododecene Route
This route involves the partial hydrogenation of CDT to cyclododecene, which is then oxidized

to cyclododecanone. This approach avoids the high energy consumption of full hydrogenation

and the complexities of the boric acid process.

Signaling Pathway for the Cyclododecene Route

Cyclododecatriene H2 / Pd Catalyst Cyclododecene

Oxidizing Agent
(e.g., H2O2, N2O)

CyclododecanoneDirect Oxidation

Epoxycyclododecane Isomerization
(e.g., LiI)
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Caption: Key transformations in the synthesis of Cyclododecanone via Cyclododecene.

Method 1: Epoxidation of Cyclododecene and
Subsequent Rearrangement
In this pathway, cyclododecene is first epoxidized to epoxycyclododecane, which is then

isomerized to cyclododecanone. Hydrogen peroxide is a common oxidant for the epoxidation

step. The subsequent rearrangement (isomerization) of the epoxide to the ketone can be
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catalyzed by various agents, with lithium halides such as lithium iodide or lithium bromide being

effective.[8]

Parameter Epoxidation Isomerization

Catalyst -
Lithium Halide (e.g., LiCl, LiBr,

LiI)

Temperature - 150-200 °C

Solvent -
N-methyl-2-pyrrolidone

(optional)

Reactants
Cyclododecene, Oxidant (e.g.,

H₂O₂)
Epoxycyclododecane

Yield -
93.5% (with LiCl in NMP at

200°C for 6h)[8]

Experimental Protocol: Isomerization of Epoxycyclododecane[8]

A solution containing 25 g of epoxycyclododecane, 1 g of lithium chloride, and 20 g of N-

methyl-2-pyrrolidone is prepared in a suitable reactor.

The mixture is stirred at 200 °C for 6 hours.

After the reaction, the mixture is cooled and the cyclododecanone is isolated, for instance

by distillation.

Method 2: Direct Oxidation of Cyclododecene with
Dinitrogen Monoxide (N₂O)
A more direct approach involves the oxidation of cyclododecene to cyclododecanone using

dinitrogen monoxide as the oxidant.[3][5] This method offers a potentially more streamlined

process.
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Parameter Direct Oxidation

Oxidant Dinitrogen Monoxide (N₂O)

Reactant Cyclododecene

Product Cyclododecanone

The "Eco-Friendly" Three-Step Route
This route aims to be more environmentally benign by utilizing hydrogen peroxide as the

primary oxidant and avoiding harsh reagents. It proceeds in three distinct steps from CDT.[1][2]

Signaling Pathway for the Eco-Friendly Route

Cyclododecatriene H2O2 / HAHPT Catalyst Epoxycyclododecadiene H2 / Raney Ni Cyclododecanol H2O2 / HAHPT Catalyst Cyclododecanone

Click to download full resolution via product page

Caption: The three-step "eco-friendly" synthesis of Cyclododecanone.

Step 1: Selective Epoxidation of CDT
CDT is selectively epoxidized to epoxycyclododecadiene (ECDD) using hydrogen peroxide in

the presence of a phase-transfer catalyst, hexadecyl trimethyl ammonium

heteropolyphosphatotungstate (HAHPT).[1]

Step 2: Hydrogenation of ECDD to Cyclododecanol
(CDOL)
The resulting epoxycyclododecadiene is then hydrogenated to cyclododecanol using a Raney

nickel catalyst.[1][2]

Step 3: Oxidation of Cyclododecanol to
Cyclododecanone
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Finally, the cyclododecanol is oxidized to cyclododecanone using hydrogen peroxide, again

with HAHPT as the catalyst.[1][2]

Parameter
Selective

Epoxidation
Hydrogenation Oxidation

Catalyst HAHPT Raney Nickel HAHPT

Reactants CDT, 30% H₂O₂ ECDD, H₂ CDOL, 30% H₂O₂

Solvent Water Ethanol Water and t-butanol

Temperature 35 °C 100 °C Reflux

Pressure Atmospheric 3.0-3.5 MPa Atmospheric

Molar Ratio CDT:H₂O₂ = 3:1[1] -
CDOL:t-BuOH =

1:0.75

Yield 61.8% (ECDD)[1] 92.3% (CDOL)[2] 93.6% (CDON)[2]

Overall Yield \multicolumn{3}{c }{53.4%[2]}

Experimental Protocols for the Eco-Friendly Route[9]

Preparation of HAHPT Catalyst:

To a solution of Na₂WO₄·2H₂O (3.30 g, 10 mmol) in water (20 mL), add 36% HCl (1.97 g, 20

mmol).

Add 30% H₂O₂ (8.65 g, 70 mmol) to the mixture.

Successively add 85% H₃PO₄ (0.29 g, 2.5 mmol) and water (10 mL) and stir for 20 minutes.

Add a solution of C₁₆H₃₃(CH₃)₃NCl (2.40 g, 7.5 mmol) in ClCH₂CH₂Cl (60 mL) and stir for 1

hour.

Filter the precipitate, wash with water until pH = 5, and dry.

Step 1: Selective Epoxidation of CDT
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A mixture of CDT (e.g., 3.24 g, 20 mmol), 30% H₂O₂ (e.g., 0.62 mL, 6 mmol), and HAHPT

catalyst is stirred at the desired temperature for the desired time.

After the reaction, the mixture is cooled, and the product composition is analyzed.

Step 2: Hydrogenation of ECDD

A stainless steel autoclave is charged with Raney nickel catalyst (3.0 mL), ECDD (10 g), and

ethanol (100 mL).

The autoclave is pressurized with hydrogen gas to 3.0-3.5 MPa at room temperature.

The mixture is stirred at 100 °C for 8 hours.

After cooling, the catalyst is filtered off, and the crude cyclododecanol is obtained.

Step 3: Oxidation of CDOL

A mixture of HAHPT catalyst, cyclododecanol, t-butanol, and 30% H₂O₂ is refluxed for the

desired time.

After cooling, the product composition is analyzed.

Conclusion
The industrial synthesis of cyclododecanone offers several pathways, each with its own set of

advantages and challenges. The classical route via cyclododecane is a well-established

process but involves multiple recycling streams and the use of boric acid. The routes via

cyclododecene offer a more direct path, with the direct oxidation using N₂O being particularly

streamlined, though it may require specialized equipment. The three-step "eco-friendly" route

presents a greener alternative by utilizing hydrogen peroxide, but it involves multiple distinct

reaction steps. The choice of a particular synthesis route will depend on a variety of factors

including raw material costs, energy consumption, capital investment, and environmental

considerations. The data and protocols presented in this guide provide a comprehensive

foundation for researchers and professionals in the field to understand and evaluate these

critical industrial processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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